molecular formula C6H9ClF2N2O B054712 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone CAS No. 121412-25-7

2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone

Cat. No. B054712
M. Wt: 198.6 g/mol
InChI Key: OZXTVALCWMLIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone, also known as CDE, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of ketone and belongs to the class of organic compounds known as alpha-haloketones. In

Mechanism Of Action

2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in increased cholinergic activity, which can have both beneficial and detrimental effects on the nervous system.

Biochemical And Physiological Effects

2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to increased arousal and attention. It has also been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased stress hormone production.

Advantages And Limitations For Lab Experiments

2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for the study of the nervous system. It is also stable and easy to handle, making it suitable for use in a wide range of experiments. However, 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has some limitations. It is highly toxic and must be handled with care. It also has a short half-life, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone. One area of research is the development of drugs that target the cholinergic system for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the study of the effects of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone on the HPA axis and its potential role in the development of stress-related disorders. Additionally, there is a need for further studies on the toxicity of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone and its potential environmental impact.
Conclusion
In conclusion, 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone is a valuable tool for scientific research. Its unique properties make it a potent inhibitor of acetylcholinesterase and a valuable tool for the study of the nervous system. However, its toxicity and short half-life must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the potential uses and limitations of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone.

Synthesis Methods

The synthesis of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with piperazine in the presence of a base such as triethylamine. This reaction leads to the formation of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone as a white crystalline solid with a melting point of 70-72°C.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone a valuable tool in the study of the nervous system and the development of drugs for neurological disorders such as Alzheimer's disease.

properties

CAS RN

121412-25-7

Product Name

2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone

Molecular Formula

C6H9ClF2N2O

Molecular Weight

198.6 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-piperazin-1-ylethanone

InChI

InChI=1S/C6H9ClF2N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2

InChI Key

OZXTVALCWMLIDN-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C(F)(F)Cl

Canonical SMILES

C1CN(CCN1)C(=O)C(F)(F)Cl

synonyms

Piperazine, 1-(chlorodifluoroacetyl)- (9CI)

Origin of Product

United States

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